Cas no 2228464-35-3 (tert-butyl N-5-(1-amino-2,2-dimethylcyclopropyl)pyrimidin-2-ylcarbamate)

Tert-butyl N-5-(1-amino-2,2-dimethylcyclopropyl)pyrimidin-2-ylcarbamate is a specialized chemical intermediate featuring a unique cyclopropyl-pyrimidine scaffold. Its structural attributes, including the tert-butyl carbamate protecting group and the 1-amino-2,2-dimethylcyclopropyl moiety, make it valuable in pharmaceutical and agrochemical synthesis. The compound’s rigid cyclopropane ring enhances steric control, while the pyrimidine core offers versatility for further functionalization. Its stability under standard conditions and compatibility with common synthetic protocols facilitate its use in multi-step reactions. This intermediate is particularly useful in the development of bioactive molecules, where precise stereochemistry and functional group manipulation are critical. Its well-defined purity and consistent performance ensure reliability in research and industrial applications.
tert-butyl N-5-(1-amino-2,2-dimethylcyclopropyl)pyrimidin-2-ylcarbamate structure
2228464-35-3 structure
Product Name:tert-butyl N-5-(1-amino-2,2-dimethylcyclopropyl)pyrimidin-2-ylcarbamate
CAS No:2228464-35-3
MF:C14H22N4O2
MW:278.350082874298
CID:6402836
PubChem ID:165828859
Update Time:2025-06-22

tert-butyl N-5-(1-amino-2,2-dimethylcyclopropyl)pyrimidin-2-ylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-5-(1-amino-2,2-dimethylcyclopropyl)pyrimidin-2-ylcarbamate
    • tert-butyl N-[5-(1-amino-2,2-dimethylcyclopropyl)pyrimidin-2-yl]carbamate
    • 2228464-35-3
    • EN300-1887328
    • Inchi: 1S/C14H22N4O2/c1-12(2,3)20-11(19)18-10-16-6-9(7-17-10)14(15)8-13(14,4)5/h6-7H,8,15H2,1-5H3,(H,16,17,18,19)
    • InChI Key: OWHQATSZBYJPQL-UHFFFAOYSA-N
    • SMILES: O(C(NC1=NC=C(C=N1)C1(CC1(C)C)N)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 278.17427596g/mol
  • Monoisotopic Mass: 278.17427596g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 383
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 90.1Ų

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tert-butyl N-5-(1-amino-2,2-dimethylcyclopropyl)pyrimidin-2-ylcarbamate Related Literature

Additional information on tert-butyl N-5-(1-amino-2,2-dimethylcyclopropyl)pyrimidin-2-ylcarbamate

Introduction to tert-butyl N-5-(1-amino-2,2-dimethylcyclopropyl)pyrimidin-2-ylcarbamate (CAS No. 2228464-35-3)

tert-butyl N-5-(1-amino-2,2-dimethylcyclopropyl)pyrimidin-2-ylcarbamate (CAS No. 2228464-35-3) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential for various therapeutic applications, particularly in the treatment of neurological disorders and cancer. This introduction aims to provide a comprehensive overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent advancements in its research and development.

The chemical structure of tert-butyl N-5-(1-amino-2,2-dimethylcyclopropyl)pyrimidin-2-ylcarbamate is defined by a pyrimidine core functionalized with a tert-butyl carbamate group and a 1-amino-2,2-dimethylcyclopropyl substituent. The tert-butyl carbamate group is known for its ability to enhance the stability and solubility of the molecule, while the 1-amino-2,2-dimethylcyclopropyl moiety imparts unique pharmacological properties. The cyclopropyl ring is particularly interesting due to its strained nature, which can influence the conformational flexibility and binding affinity of the molecule.

The synthesis of tert-butyl N-5-(1-amino-2,2-dimethylcyclopropyl)pyrimidin-2-ylcarbamate has been extensively studied in recent years. One common approach involves the reaction of 5-chloropyrimidine with an appropriate amine followed by tert-butylation. This method has been optimized to achieve high yields and purity levels, making it suitable for large-scale production. Another notable synthetic route involves the use of palladium-catalyzed coupling reactions, which have proven to be efficient and versatile for constructing complex molecules with high regioselectivity.

In terms of biological activity, tert-butyl N-5-(1-amino-2,2-dimethylcyclopropyl)pyrimidin-2-ylcarbamate has demonstrated promising results in various preclinical studies. Research has shown that this compound exhibits potent inhibitory effects on specific enzymes involved in neurotransmitter metabolism and cell signaling pathways. For instance, it has been found to effectively inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine. This property makes it a potential candidate for treating depression and anxiety disorders.

Beyond its effects on neurotransmitter metabolism, tert-butyl N-5-(1-amino-2,2-dimethylcyclopropyl)pyrimidin-2-ylcarbamate has also shown potential as an anticancer agent. Studies have indicated that it can induce apoptosis in cancer cells by modulating key signaling pathways such as PI3K/AKT and MAPK/ERK. Additionally, it has been observed to have selective toxicity towards cancer cells while sparing normal cells, which is a highly desirable property for anticancer drugs.

The pharmacokinetic properties of tert-butyl N-5-(1-amino-2,2-dimethylcyclopropyl)pyrimidin-2-ylcarbamate have also been investigated in detail. Preclinical studies have demonstrated that it exhibits favorable oral bioavailability and a reasonable half-life in vivo. These properties are crucial for ensuring effective drug delivery and sustained therapeutic effects. Furthermore, the compound has shown low toxicity in animal models, suggesting a favorable safety profile.

In conclusion, tert-butyl N-5-(1-amino-2,2-dimethylcyclopropyl)pyrimidin-2-ylcarbamate (CAS No. 2228464-35-3) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable biological activities make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to explore its mechanisms of action and optimize its properties for clinical use.

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